molecular formula C11H10N4S2 B15280559 3-[(Methylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Methylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15280559
M. Wt: 262.4 g/mol
InChI Key: VEHVIPWUEYAQDA-UHFFFAOYSA-N
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Description

Methyl (6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various biological activities.

Preparation Methods

The synthesis of methyl (6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in ethanol, and the product is obtained in moderate yields after purification. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

Methyl (6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various derivatives.

    Reagents and Conditions: Common reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. .

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the activity of enzymes like carbonic anhydrase and cholinesterase, which are involved in various physiological processes . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity.

Comparison with Similar Compounds

Methyl (6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide can be compared with other similar compounds, such as:

The uniqueness of methyl (6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl sulfide lies in its specific substitution pattern and the resulting pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10N4S2

Molecular Weight

262.4 g/mol

IUPAC Name

3-(methylsulfanylmethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H10N4S2/c1-16-7-9-12-13-11-15(9)14-10(17-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

VEHVIPWUEYAQDA-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)C3=CC=CC=C3

Origin of Product

United States

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